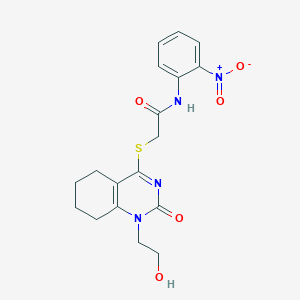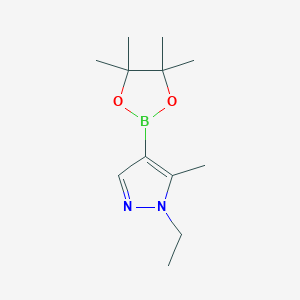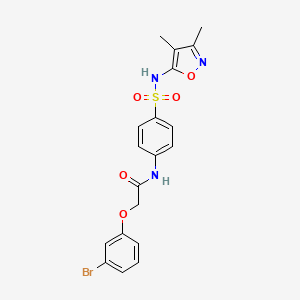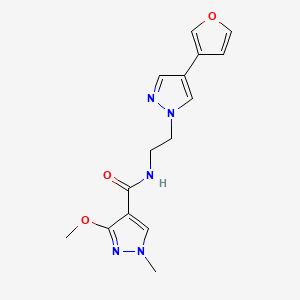
3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyrimidinone derivative that has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and cyclin-dependent kinases (CDKs). It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to have antiviral and antibacterial activities. In addition, it has been reported to have potential applications in the treatment of neurological disorders by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone in lab experiments include its potent activity against cancer cells, antiviral and antibacterial activities, and potential applications in the treatment of neurological disorders. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for research on 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone. These include:
1. Further studies on the mechanism of action of this compound to better understand its pharmacological properties.
2. Optimization of the synthesis method to improve the yield and purity of the product.
3. Investigation of the potential applications of this compound in the treatment of other diseases such as autoimmune disorders.
4. Development of novel derivatives of this compound with improved pharmacological properties.
5. Investigation of the potential applications of this compound in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various research studies. It has potential applications in medicinal chemistry, including anticancer, antiviral, and antibacterial activities. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the pharmacological properties of this compound and to develop novel derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone has been reported in several research studies. One of the most commonly used methods involves the reaction of 3-fluorobenzylamine with 2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-7-carboxylic acid to yield the desired product. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Scientific Research Applications
3-(3-fluorobenzyl)-6-methyl-2-(1,4-thiazinan-4-yl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in various research studies, including anticancer, antiviral, and antibacterial activities. It has also been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-6-methyl-2-thiomorpholin-4-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-12-9-15(21)20(11-13-3-2-4-14(17)10-13)16(18-12)19-5-7-22-8-6-19/h2-4,9-10H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPERGRSNSFTNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCSCC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2727812.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B2727813.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)








![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone](/img/structure/B2727830.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2727833.png)